molecular formula C9H19NO3 B066014 N-Boc-DL-2-amino-1-butanol CAS No. 193086-15-6

N-Boc-DL-2-amino-1-butanol

Cat. No.: B066014
CAS No.: 193086-15-6
M. Wt: 189.25 g/mol
InChI Key: LQRGWGOFPUXNOV-UHFFFAOYSA-N
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Description

. It is a derivative of 2-amino-1-butanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-DL-2-amino-1-butanol typically involves the reaction of 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15. The reaction is carried out in ethanol at ambient temperature, ensuring high chemoselectivity and yield . The general reaction scheme is as follows:

2-amino-1-butanol+di-tert-butyl dicarbonateThis compound\text{2-amino-1-butanol} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} 2-amino-1-butanol+di-tert-butyl dicarbonate→this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-Boc-DL-2-amino-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Boc-DL-2-amino-1-butanol primarily involves its role as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions .

Comparison with Similar Compounds

  • N-Boc-2-aminoethanol
  • N-Boc-3-amino-1-propanol
  • N-Boc-4-amino-1-butanol

Comparison: N-Boc-DL-2-amino-1-butanol is unique due to its specific structure, which includes a butanol backbone with a Boc-protected amino group. This structure provides distinct reactivity and stability compared to other Boc-protected amino alcohols .

Properties

IUPAC Name

tert-butyl N-(1-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGWGOFPUXNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571731
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-86-1, 193086-15-6
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-butanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name tert-butyl N-(1-hydroxybutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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